1,3-Diacetyl-2-imidazolidinone

Vue d'ensemble

Description

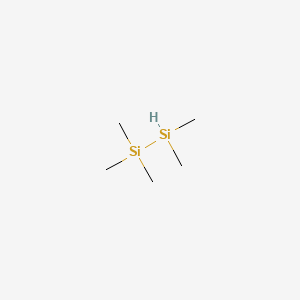

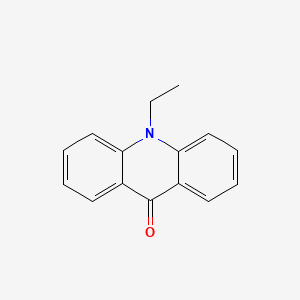

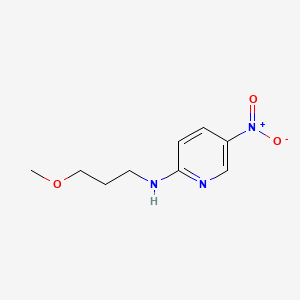

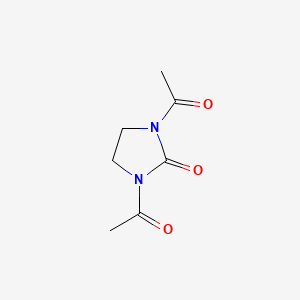

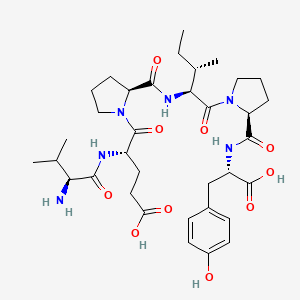

1,3-Diacetyl-2-imidazolidinone is a chemical compound with the molecular formula C7H10N2O3 . It has a molecular weight of 170.17 g/mol . The IUPAC name for this compound is 1,3-diacetylimidazolidin-2-one .

Synthesis Analysis

The synthesis of imidazolidinones, including this compound, has been explored in various studies . One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines . Another method involves the diamination of olefins . There are also methods that involve the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 heavy atoms . The compound has a complexity of 225 . The InChI string representation of the molecule is InChI=1S/C7H10N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3 .

Chemical Reactions Analysis

The reaction mechanism of synthesizing this compound involves a nucleophilic cyclization reaction implemented by two ammonia removal steps . This reaction mechanism has been investigated using first-principles density functional theory .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 261.3±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.9±3.0 kJ/mol . The compound has a flash point of 112.1±15.0 °C .

Applications De Recherche Scientifique

Enantiodivergence and Chiral Auxiliaries

- Chiral Synthons for 1,2-Diamines : Researchers have explored the enantioselective monodeacylation of meso-1,3-diacetyl-2-imidazolidinones, which can produce 1-acetyl-2-imidazolidinones with high enantiomeric excess. These compounds are useful as precursors for efficient chiral auxiliaries (Yokoyama et al., 1998). A similar study demonstrated the use of these compounds in the dissymmetrization of meso-2-imidazolidinones, providing a synthetic route to either enantiomer of 4,5-dimethoxy-2-imidazolidinone derivatives, which are valuable chiral synthons for threo-1,2-diamines (Ishizuka et al., 2004).

Chemical Reactions and Properties

- Metal Ion Reactivity : The reactivity of 1,3-diacetyl-2-imidazolidinone derivatives with butylamine in the presence of various metal ions was studied. Certain bivalent ions like Mg2+, Ca2+, and Mn2+ were found to enhance the electrophilic reactivity of the methoxycarbonyl group in these compounds (Matsumura et al., 1977).

- Thermal Behavior : Research on the thermal behavior and mass spectrum of N,N-di(1-hydroxyalkyl)-2-imidazolidinones, derivatives of this compound, revealed insights into their stability and decomposition process (Shimasaki et al., 1989).

Synthetic Applications

- Enantioselective Organocatalysis : A study demonstrated the first enantioselective organocatalytic amine conjugate addition using imidazolidinone catalysts. This process is significant for the synthesis of beta-amino acids and 1,3-amino alcohol derivatives (Chen et al., 2006).

- Aromatic Finkelstein Iodination : The role of 1,3-dimethyl-2-imidazolidinone as a solvent in the aromatic Finkelstein iodination reaction was highlighted in a study, showcasing its effectiveness in converting aryl bromides to aryl iodides (Yamashita et al., 2012).

Molecular Studies

- Hydrogen Bonding and Resonance : Research on the Raman spectra of 1,3-dimethyl-2-imidazolidinone suggested molecular deformation due to hydrogen bonding to its nitrogen atoms, particularly at low temperatures (Fukushima & Haraoka, 1985).

Safety and Hazards

1,3-Diacetyl-2-imidazolidinone is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Mode of Action

It’s known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 can be efficiently achieved using certain promoters and activators .

Biochemical Pathways

It’s known that imidazolidin-2-ones can be synthesized through various routes, including the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Pharmacokinetics

It’s known that the compound has excellent thermal and chemical stability, as well as low viscosity and high dielectric constant, which makes it an excellent electrolyte solvent .

Result of Action

It’s known that imidazolidin-2-ones and their analogues can be transformed into a broad variety of complex structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Diacetyl-2-imidazolidinone. For instance, it’s known that the compound is stable even in the presence of acids and alkalis . Moreover, it’s been found that water can serve as a proton exchange bridge, facilitating proton migration by shortening the migration distance, which can significantly improve the kinetics of certain reactions .

Analyse Biochimique

Biochemical Properties

1,3-Diacetyl-2-imidazolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in acetylation processes, such as acetyltransferases. These interactions are crucial as they can influence the acetylation of proteins, thereby affecting their function and stability. Additionally, this compound can form complexes with certain proteins, altering their conformation and activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to changes in its biochemical activity and impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by acetyltransferases, leading to the formation of acetylated metabolites. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with intracellular proteins. This localization can affect its accumulation and activity within specific cellular regions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can participate in various biochemical processes .

Propriétés

IUPAC Name |

1,3-diacetylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFPWEIHSLHEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(C1=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337073 | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5391-40-2 | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diacetyl-2-imidazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899C7KD45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[1.1.1]pentane](/img/structure/B1597325.png)